N,S-Bis(carboxymethyl)cysteine hydrochloride
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Overview
Description
N,S-Bis(carboxymethyl)cysteine hydrochloride is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of carboxymethyl groups attached to both the nitrogen and sulfur atoms of the cysteine molecule. It is commonly used in biochemical research and has applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,S-Bis(carboxymethyl)cysteine hydrochloride typically involves the carboxymethylation of cysteine. This process can be achieved using reagents such as iodoacetic acid or iodoacetamide. The reaction conditions often include a denaturing buffer, such as guanidinium hydrochloride or urea, and a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol . The reaction is carried out under an oxygen-free nitrogen atmosphere to prevent oxidation of the thiol group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,S-Bis(carboxymethyl)cysteine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like DTT.
Substitution: The carboxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include iodoacetic acid, iodoacetamide, DTT, and β-mercaptoethanol. The reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions .
Major Products Formed
The major products formed from these reactions include S-carboxymethylcysteine, disulfides, and sulfoxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,S-Bis(carboxymethyl)cysteine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in peptide synthesis and protein modification.
Biology: It serves as a tool for studying protein structure and function, particularly in the analysis of cysteine residues.
Medicine: It has potential therapeutic applications due to its antioxidant and mucolytic properties.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N,S-Bis(carboxymethyl)cysteine hydrochloride involves its ability to modify cysteine residues in proteins. By introducing carboxymethyl groups, it alters the charge and reactivity of the thiol groups, which can affect protein folding, stability, and function. This modification can be used to study protein interactions and to develop therapeutic agents that target specific proteins .
Comparison with Similar Compounds
Similar Compounds
S-Carboxymethyl-L-cysteine: A similar compound with carboxymethyl groups attached only to the sulfur atom.
N-Carboxymethyl-L-cysteine: A compound with a carboxymethyl group attached only to the nitrogen atom.
Acetylcysteine: A derivative of cysteine with an acetyl group attached to the nitrogen atom.
Uniqueness
N,S-Bis(carboxymethyl)cysteine hydrochloride is unique due to the presence of carboxymethyl groups on both the nitrogen and sulfur atoms, which provides distinct chemical properties and reactivity compared to other cysteine derivatives. This dual modification allows for more versatile applications in research and industry .
Properties
CAS No. |
907565-13-3 |
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Molecular Formula |
C7H11NO6S |
Molecular Weight |
237.23 g/mol |
IUPAC Name |
(2R)-2-(carboxymethylamino)-3-(carboxymethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C7H11NO6S/c9-5(10)1-8-4(7(13)14)2-15-3-6(11)12/h4,8H,1-3H2,(H,9,10)(H,11,12)(H,13,14)/t4-/m0/s1 |
InChI Key |
RELSCHWLFFGWGD-BYPYZUCNSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)NCC(=O)O)SCC(=O)O |
Canonical SMILES |
C(C(C(=O)O)NCC(=O)O)SCC(=O)O |
Origin of Product |
United States |
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